molecular formula C12H12N2O3 B068080 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-64-7

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B068080
CAS RN: 187998-64-7
M. Wt: 232.23 g/mol
InChI Key: JPFGKGZYCXLEGQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of equimolar equivalents of related compounds under specific conditions . For example, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy . The vibrational wavenumbers of the structure can be computed using density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . A large HOMO–LUMO gap indicates low reactivity in chemical reactions, suggesting the high stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods . For instance, 4-Methoxyphenol is a phenol with a methoxy group in the para position .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles containing nitrogen, like the 1,2,3-triazole moiety, are known for significant biological activities and are used in several medications .

Development of Pharmaceutical Drugs

Due to its structural similarity to compounds that exhibit biological activity, it can be used in the development of new pharmaceutical drugs. The pyrazole ring, in particular, is a core structure in many therapeutic agents .

Material Science

In material science, this compound could be used to create novel materials with specific electronic or photonic properties due to the presence of the methoxyphenyl group, which can influence the material’s characteristics .

Agricultural Chemistry

The pyrazole carboxylic acid derivatives are explored for their potential use in agricultural chemistry, particularly as herbicides or pesticides. Their ability to disrupt certain biological pathways in plants or insects makes them valuable in this field .

Biological Studies

This compound can be used as a building block for more complex molecules that are used in biological studies to understand cellular processes or to create probes for detecting specific proteins or nucleic acids .

Chemical Research

In chemical research, it can be used to study reaction mechanisms or to synthesize new compounds with potential industrial applications. Its reactivity with other organic molecules can lead to a wide range of chemical transformations .

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds, such as 4-Methoxyamphetamine, act as potent and selective serotonin releasing agents .

Safety and Hazards

Similar compounds can pose safety hazards. For example, 4-Methoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGKGZYCXLEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379830
Record name 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187998-64-7
Record name 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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